FPL-55712 is a chemical compound recognized primarily as a leukotriene receptor antagonist. It is particularly noted for its role in antagonizing cysteinyl leukotriene receptors, which are implicated in various inflammatory processes, including asthma and allergic rhinitis. The compound's structure features a chromone carboxylic acid segment and a hydroxyacetophenone region, which are crucial for its biological activity and selectivity as a receptor antagonist. FPL-55712 is also referred to as FPL-55712 sodium salt, emphasizing its status as a research chemical with potential therapeutic applications in managing inflammatory diseases.
FPL-55712 was initially developed through medicinal chemistry efforts aimed at creating effective leukotriene receptor antagonists. It is classified as a chromone-based compound due to its structural characteristics, which include a chromone backbone that enhances its interaction with leukotriene receptors. The development of FPL-55712 has influenced the design of subsequent leukotriene antagonists, demonstrating the importance of structural modifications in improving therapeutic efficacy.
The synthesis of FPL-55712 involves several critical steps:
Research has indicated that modifications to existing leukotriene analogs and hybrid molecules combining different structural elements can lead to improved versions of FPL-55712. For instance, incorporating specific substituents on the chromone structure has been shown to significantly enhance its potency against cysteinyl leukotriene receptors.
FPL-55712's molecular structure is characterized by:
The compound has an IC50 value (the concentration required to inhibit 50% of the target activity) of approximately 4 nM, indicating strong potency in blocking leukotriene D4 binding to its receptors.
FPL-55712 primarily functions through competitive inhibition of leukotriene D4 binding. This mechanism involves:
These reactions highlight the compound's potential utility in managing conditions associated with excessive leukotriene activity, such as asthma.
FPL-55712 acts primarily as a competitive antagonist at cysteinyl leukotriene receptors. The process can be summarized as follows:
FPL-55712 exhibits several notable physical and chemical properties:
These properties are essential for understanding how FPL-55712 behaves in biological systems and its potential applications in pharmacology.
FPL-55712 has several significant applications in scientific research:
FPL 55712 emerged in the early 1970s as the first pharmacologically characterized antagonist of slow-reacting substance of anaphylaxis (SRS-A), later identified as a mixture of cysteinyl leukotrienes (CysLTs: LTC₄, LTD₄, LTE₄). Its discovery stemmed from systematic screening of chromone derivatives by Fisons Plc, yielding a compound with unprecedented ability to block SRS-A-induced bronchoconstriction. Key pharmacological studies demonstrated that FPL 55712 competitively inhibited contractions induced by CysLTs in guinea pig trachealis (pA₂ = 7.3-7.8), with an IC₅₀ of ~0.3 μM against LTD₄ [8] [9]. This specificity was pivotal in distinguishing leukotriene-mediated effects from those of histamine or prostaglandins. In vivo, aerosolized FPL 55712 (0.1-1 mg/mL) attenuated allergen-induced bronchoconstriction in sensitized animals, providing functional validation of CysLTs as mediators of anaphylactic responses [5] [9]. Despite its moderate potency and short half-life, FPL 55712 became an indispensable research tool for characterizing leukotriene biology.
Table 1: Foundational Properties of FPL 55712
Property | Characterization | Significance |
---|---|---|
Chemical Class | Chromone carboxylic acid derivative | First non-lipid SRS-A antagonist |
Primary Target | Cysteinyl leukotriene receptors (SRS-A) | Defined LTD₄/LTE₄ as key bronchoconstrictors |
Key In Vitro Activity | IC₅₀: 0.3 μM vs. LTD₄ (guinea pig trachea) | Established competitive antagonism |
In Vivo Effect | Blocked allergen-induced bronchospasm (aerosol) | Confirmed pathophysiological role of CysLTs in asthma |
Research Utility | Tool compound for receptor characterization | Enabled isolation of CysLT1 receptor mechanisms |
FPL 55712 enabled the first pharmacological differentiation of CysLT receptor subtypes. While it blocked CysLT-induced contractions in human bronchi (later classified as CysLT₁), it showed variable efficacy in vascular tissues and guinea pig ileum, suggesting receptor heterogeneity [6]. Radioligand binding studies using FPL 55712 revealed high-affinity binding sites in lung membranes (Kd ~50 nM), which correlated with functional antagonism [4]. Crucially, FPL 55712 uncovered complex pharmacokinetic interactions with leukotrienes themselves: in rats, it dose-dependently inhibited hepatobiliary elimination of [³H]-LTD₄ by >70%, potentially prolonging leukotriene half-life—a caveat for therapeutic applications [4]. This paradox highlighted the need for antagonists without transporter effects. Mechanistic studies using FPL 55712 identified CysLT₁ as a Gq-coupled receptor, linking LTD₄ binding to calcium mobilization and smooth muscle contraction [5] [6]. Despite its limitations (short plasma t₁/₂, oral inactivity), FPL 55712 provided the structural template for medicinal chemistry optimization, emphasizing:
Table 2: Receptor Binding and Limitations of FPL 55712
Parameter | Finding | Implication |
---|---|---|
CysLT₁ Affinity | Kd: 50-100 nM (guinea pig lung) | Proof of high-affinity receptor existence |
Receptor Selectivity | Weak vs. CysLT₂/LTB₄ receptors | Revealed CysLT receptor heterogeneity |
Leukotriene Transport | Inhibited biliary LTD₄ excretion (ID₅₀: 1 mg/kg) | Potential to increase endogenous LT exposure |
Oral Bioavailability | <5% (rapid clearance) | Limited therapeutic utility |
Structural Insights | Chromone core + carboxylic acid + side chains | Template for stable, orally active antagonists |
The pharmacophore of FPL 55712 directly enabled second-generation CysLT₁ antagonists. Modifications focused on:
This yielded:
FPL 55712 also accelerated leukotriene synthesis inhibitor development (e.g., BAY X-1005) by validating the 5-LO/FLAP pathway [2]. Clinical trials of zafirlukast confirmed FPL 55712’s foundational premise: CysLT₁ blockade improved FEV₁ by 10-15% and reduced β-agonist use by 30% in asthmatics [5], directly translating in vitro findings into therapy.
Table 3: Drug Evolution from FPL 55712 to Clinically Approved Antagonists
Compound | Structural Innovations | Potency vs. FPL 55712 | Key Clinical Advance |
---|---|---|---|
FPL 55712 | Chromone-carboxylic acid + alkylphenoxy | Baseline (pA₂: 7.5) | Proof-of-concept for CysLT₁ blockade |
Zafirlukast | Indole-cyclopentylacetamide + sulfonamide | 2,000× ↑ (Ki: 0.34 nM) | First oral LT antagonist (FDA 1996) |
Pranlukast | N-acetylquinoline + tetrahydropyridine | 500× ↑ (IC₅₀: 1.2 nM) | Marketed in Japan (1995) |
Montelukast | Quinoline + thioether linker | 1,000× ↑ (Ki: 0.2 nM) | Once-daily dosing (FDA 1998) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7